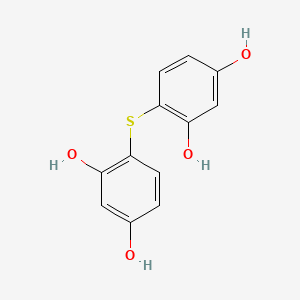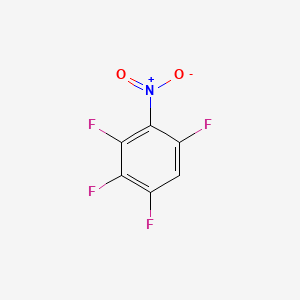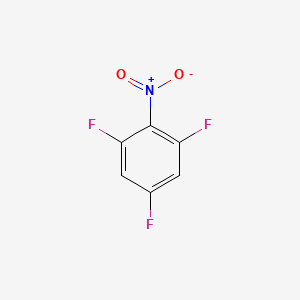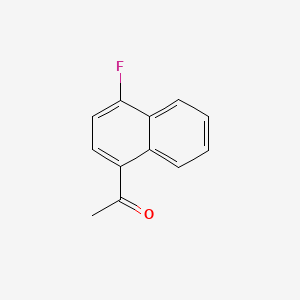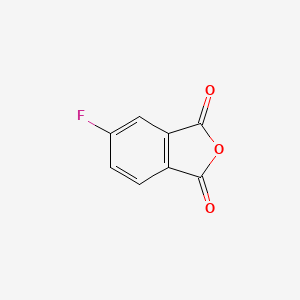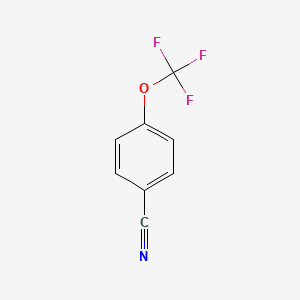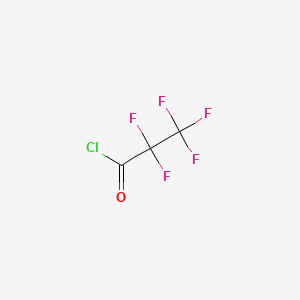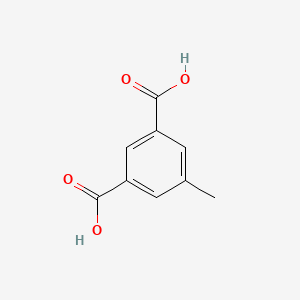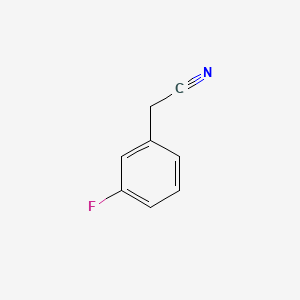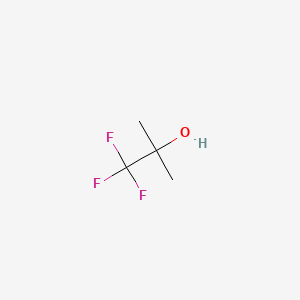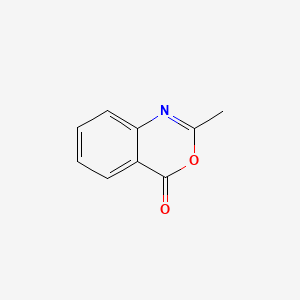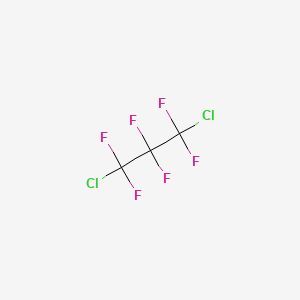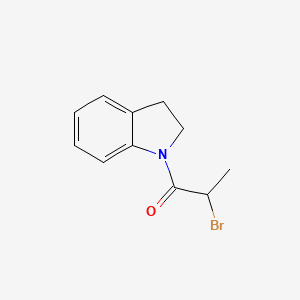
1-(2-溴丙酰基)吲哚啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromopropanoyl)indoline is a chemical compound with the molecular formula C11H12BrNO and a molecular weight of 254.12 g/mol . It is primarily used in research settings, particularly in the field of proteomics. The compound is characterized by the presence of an indoline ring system, which is a common structural motif in many biologically active molecules.
科学研究应用
1-(2-Bromopropanoyl)indoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is utilized in studies involving protein interactions and modifications.
Medicine: Research into potential therapeutic applications, particularly in the development of new drugs, often involves this compound.
Industry: It finds use in the production of fine chemicals and as a building block in the synthesis of various industrial products
作用机制
Target of Action
This compound is a biochemical used for proteomics research
Biochemical Pathways
Indole derivatives, which include 1-(2-bromopropanoyl)indoline, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
生化分析
Biochemical Properties
1-(2-Bromopropanoyl)indoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The interaction with cytochrome P450 enzymes leads to the dehydrogenation of 1-(2-Bromopropanoyl)indoline, forming reactive intermediates that can further interact with other biomolecules . Additionally, 1-(2-Bromopropanoyl)indoline can bind to proteins, influencing their structure and function .
Cellular Effects
1-(2-Bromopropanoyl)indoline has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including 1-(2-Bromopropanoyl)indoline, have been shown to exhibit anticancer, antimicrobial, and anti-inflammatory activities . These effects are mediated through the modulation of signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and apoptosis . Furthermore, 1-(2-Bromopropanoyl)indoline can alter gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of action of 1-(2-Bromopropanoyl)indoline involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, 1-(2-Bromopropanoyl)indoline can activate other enzymes by inducing conformational changes that enhance their activity . These interactions lead to downstream effects on cellular processes and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Bromopropanoyl)indoline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-(2-Bromopropanoyl)indoline is relatively stable under refrigerated conditions . Over extended periods, it may undergo degradation, leading to the formation of by-products that can affect its biological activity . Long-term exposure to 1-(2-Bromopropanoyl)indoline in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 1-(2-Bromopropanoyl)indoline vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential adverse effects .
Metabolic Pathways
1-(2-Bromopropanoyl)indoline is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes phase I metabolic reactions, including oxidation and dehydrogenation, leading to the formation of reactive intermediates . These intermediates can further participate in phase II metabolic reactions, such as conjugation with glucuronic acid or glutathione, facilitating their excretion from the body . The interactions with metabolic enzymes and cofactors influence the compound’s metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 1-(2-Bromopropanoyl)indoline within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms . It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . The distribution of 1-(2-Bromopropanoyl)indoline within tissues can influence its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 1-(2-Bromopropanoyl)indoline plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum, mitochondria, or nucleus, where it can interact with specific biomolecules and exert its effects . The subcellular localization of 1-(2-Bromopropanoyl)indoline can influence its activity, stability, and interactions with other cellular components .
准备方法
The synthesis of 1-(2-Bromopropanoyl)indoline typically involves the bromination of 1-(2,3-dihydro-1H-indol-1-yl)-1-propanone. This reaction can be carried out using various brominating agents under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the bromination process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
1-(2-Bromopropanoyl)indoline undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield de-brominated products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
1-(2-Bromopropanoyl)indoline can be compared with other indoline derivatives, such as:
1-(2-Chloropropanoyl)indoline: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
1-(2-Iodopropanoyl)indoline: Contains an iodine atom, which can affect the compound’s chemical properties and interactions.
1-(2-Fluoropropanoyl)indoline: The presence of a fluorine atom can significantly alter the compound’s pharmacokinetic properties
属性
IUPAC Name |
2-bromo-1-(2,3-dihydroindol-1-yl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-8(12)11(14)13-7-6-9-4-2-3-5-10(9)13/h2-5,8H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOPTJBTNXNTCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=CC=CC=C21)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
